molecular formula C10H15NO3 B2944527 2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid CAS No. 1499973-56-6

2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid

Cat. No.: B2944527
CAS No.: 1499973-56-6
M. Wt: 197.234
InChI Key: IPPLKSQZLTVQJU-UHFFFAOYSA-N
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Description

2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid is a piperidine-derived compound featuring a propenoyl (acryloyl) group at the nitrogen atom and an acetic acid moiety at the 4-position of the piperidine ring. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol. The propenoyl group introduces α,β-unsaturated ketone functionality, making the compound reactive toward nucleophilic additions (e.g., Michael addition). This structural motif is often explored in medicinal chemistry for enzyme inhibition, particularly targeting soluble epoxide hydrolase (sEH) .

Properties

IUPAC Name

2-(1-prop-2-enoylpiperidin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-9(12)11-5-3-8(4-6-11)7-10(13)14/h2,8H,1,3-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPLKSQZLTVQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid typically involves the reaction of piperidine derivatives with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its acryloyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the modulation of signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Physicochemical and Reactivity Differences

  • Propenoyl Group (Target Compound): The α,β-unsaturated ketone enhances electrophilicity, enabling covalent interactions with nucleophilic enzyme residues (e.g., cysteine thiols). This reactivity may confer irreversible inhibition but could reduce metabolic stability compared to saturated analogs .
  • Nitrile (9b) : The strong electron-withdrawing nitrile group increases polarity and may improve binding affinity to sEH’s catalytic site .
  • BOC Group (9c) : The tert-butoxycarbonyl (BOC) moiety is a protective group for amines, suggesting 9c could serve as a prodrug or intermediate .

Crystallographic and Stability Insights

  • Crystal Packing: Carboxylic acid groups in analogs (e.g., felbinac) form hydrogen-bonded dimers in crystal structures, stabilizing the solid state . The target compound’s propenoyl group may disrupt such packing due to steric or electronic effects.
  • Stability : The α,β-unsaturated ketone in the target compound is prone to hydrolysis or Michael additions, necessitating careful storage (e.g., inert atmosphere, low temperatures) .

Biological Activity

2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NC_{12}H_{15}N with a specific structural configuration that includes a piperidine ring and an enoyl group. The compound's unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate the activity of specific enzymes and receptors, leading to various pharmacological effects:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can impact cell proliferation and survival.
  • Receptor Binding : Its structure allows it to bind to receptors that mediate cellular responses, influencing processes such as inflammation and apoptosis.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

Activity Description
AntimicrobialDemonstrated effectiveness against various bacterial strains in vitro.
AnticancerExhibits cytotoxic effects on cancer cell lines, potentially through apoptosis.
Anti-inflammatoryReduces inflammatory markers in experimental models.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis through caspase activation, leading to cell death in a dose-dependent manner .
  • Anti-inflammatory Effects : In a mouse model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential for therapeutic use in inflammatory diseases .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the piperidine ring have shown promise in increasing potency and selectivity against specific targets.

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